2,3,4,5-Tetrachloroanisole

Description

The exact mass of the compound 2,3,4,5-Tetrachloroanisole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.49e-06 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,4,5-Tetrachloroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-Tetrachloroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

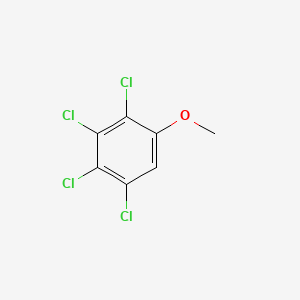

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4O/c1-12-4-2-3(8)5(9)7(11)6(4)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUHMSUPRUNWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239660 | |

| Record name | 2,3,4,5-Tetrachloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-86-3 | |

| Record name | 2,3,4,5-Tetrachloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrachloro-5-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRACHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C2BM6P34L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4,5-Tetrachloroanisole: Properties, Analysis, and Environmental Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrachloroanisole (2,3,4,5-TCA) is a halogenated aromatic compound of significant interest in the fields of environmental science, food chemistry, and toxicology. While not a compound typically associated with direct applications in drug development, its pervasive nature as an environmental contaminant and its potent sensory properties necessitate a thorough understanding by researchers across various scientific disciplines. This guide provides a comprehensive overview of 2,3,4,5-TCA, from its fundamental chemical and physical properties to detailed analytical methodologies and its broader environmental and toxicological implications.

This compound is a member of the chloroanisole family, which are notorious for their musty, moldy off-odors.[1] The presence of 2,3,4,5-TCA, even at trace levels, can lead to significant quality control issues in the food and beverage industry, particularly in wine production where it is a known cause of "cork taint."[2] Its origins are often linked to the microbial methylation of tetrachlorophenols, which were historically used as wood preservatives.[3][4] Understanding the properties and behavior of 2,3,4,5-TCA is therefore crucial for remediation efforts, quality assurance, and assessing its potential health effects.

Core Properties of 2,3,4,5-Tetrachloroanisole

The unique chemical structure of 2,3,4,5-Tetrachloroanisole dictates its physical and chemical behavior, influencing its environmental fate and analytical detection.

Identification and Nomenclature

-

CAS Number: 938-86-3[5]

-

IUPAC Name: 1,2,3,4-Tetrachloro-5-methoxybenzene[6]

-

Synonyms: Anisole, 2,3,4,5-tetrachloro-; Benzene, 1,2,3,4-tetrachloro-5-methoxy-[6]

-

Molecular Formula: C₇H₄Cl₄O[5]

-

Molecular Weight: 245.92 g/mol [5]

Diagram of the Chemical Structure of 2,3,4,5-Tetrachloroanisole

Caption: A generalized pathway for the synthesis of 2,3,4,5-Tetrachloroanisole.

Experimental Protocol: Methylation of 2,3,4,5-Tetrachlorophenol

This protocol is a generalized procedure based on established methods for the methylation of phenols. [7][8] Materials and Reagents:

-

2,3,4,5-Tetrachlorophenol

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4,5-tetrachlorophenol in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion.

-

Addition of Methylating Agent: Slowly add dimethyl sulfate to the stirred suspension. This reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove any unreacted phenol, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4,5-tetrachloroanisole.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Methodologies

The detection and quantification of 2,3,4,5-TCA, often at very low concentrations, requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For matrices like wine, direct injection into a GC is not feasible due to the complexity of the matrix. HS-SPME is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile compounds like chloroanisoles. [2] HS-SPME Workflow

Caption: Workflow for the analysis of 2,3,4,5-Tetrachloroanisole using HS-SPME-GC-MS.

Detailed Protocol for HS-SPME of Wine Samples: [2]

-

Sample Preparation: Place a known volume of the wine sample (e.g., 10 mL) into a headspace vial.

-

Salting Out: Add a salt, such as sodium chloride (e.g., 3 g), to the sample. This increases the ionic strength of the sample, which decreases the solubility of the analyte and promotes its partitioning into the headspace.

-

Incubation: Seal the vial and place it in a heated agitator. The sample is incubated at a specific temperature (e.g., 70°C) for a set time to allow the chloroanisoles to equilibrate between the liquid phase and the headspace.

-

Extraction: Expose a SPME fiber (e.g., with a Divinylbenzene/Polydimethylsiloxane coating) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

-

Desorption: Retract the fiber and introduce it into the heated injection port of the GC, where the adsorbed analytes are thermally desorbed onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both the separation and the identification of 2,3,4,5-TCA.

Typical GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injection: Splitless injection is often employed to maximize the transfer of the analyte onto the column, which is crucial for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometer: Can be operated in either full scan mode to acquire the entire mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring only the characteristic ions of 2,3,4,5-TCA. For even greater selectivity, tandem mass spectrometry (MS/MS) can be used. Mass Spectral Data: The mass spectrum of 2,3,4,5-TCA is characterized by a molecular ion peak (m/z 244, 246, 248) and a pattern of fragment ions that is consistent with its structure. [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2,3,4,5-TCA, both ¹H and ¹³C NMR would provide definitive structural information.

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methoxy group protons and a singlet for the aromatic proton. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being highly dependent on the substitution pattern of the chlorine atoms.

Toxicology and Safety

The toxicological profile of 2,3,4,5-TCA is an area of ongoing research. Current data suggests that it can cause irritation and may have other more systemic effects.

GHS Hazard Classification: [6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Safety Precautions: [9]

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

Endocrine Disruption Potential:

While specific studies on the endocrine-disrupting effects of 2,3,4,5-TCA are limited, related compounds such as other chlorophenols have been shown to have endocrine-disrupting potential. [10][11]This is an area that warrants further investigation, as exposure to endocrine-disrupting chemicals is a growing public health concern. [12][13][14]

Environmental Fate and Significance

2,3,4,5-TCA is considered a persistent organic pollutant (POP). [15]Its chemical stability and resistance to degradation contribute to its long-term presence in the environment.

Key Aspects of its Environmental Behavior:

-

Persistence: The chlorinated aromatic structure is resistant to both biotic and abiotic degradation. [16][17]* Bioaccumulation: Due to its lipophilic nature, 2,3,4,5-TCA has the potential to accumulate in the fatty tissues of organisms, leading to biomagnification in the food chain. [18][19]* Transport: Although it has low volatility, it can be subject to long-range environmental transport. [15]* Formation: A primary environmental source is the microbial O-methylation of 2,3,4,5-tetrachlorophenol, which was used in wood preservatives. [3][7][20]

Conclusion

2,3,4,5-Tetrachloroanisole is a compound that, while not having direct therapeutic applications, is of considerable importance to researchers in environmental and analytical chemistry, as well as those in the food and beverage industries. Its potent odor, environmental persistence, and potential for toxicity make it a critical analyte to monitor. A thorough understanding of its properties, synthesis, and analytical detection methods, as outlined in this guide, is essential for addressing the challenges it presents. Future research should focus on further elucidating its toxicological profile, particularly its potential as an endocrine disruptor, and on developing more efficient remediation strategies for its removal from contaminated environments.

References

-

PubChem. (n.d.). 2,3,4,5-Tetrachloroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrachloroanisole. National Center for Biotechnology Information. Retrieved from [Link]

- Mishra, S., & Kumar, A. (2024). Environmental persistence, bioaccumulation, and ecotoxicology of heavy metals. Chemistry and Ecology, 1-24.

- Rocío-Bautista, P., et al. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.

- Martins, C., et al. (2020). Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold. International Journal of Environmental Research and Public Health, 17(3), 956.

- Yu, C., et al. (2019). The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay. Chemosphere, 218, 941-947.

- Neilson, A. H., & Lindgren, C. (1991). Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria. Applied and Environmental Microbiology, 57(5), 1358–1365.

- Juanola, R., et al. (2005). STUDY OF CHLOROANISOLES ASSAY AND TCA ASSAY VALIDATION IN WINE AND CORK STOPPERS SOAKED IN DILUTE ALCOHOL SOLUTION USING SIDA-HS-SPME-GC-MS(EI, SIM). OENO One, 39(1), 19-29.

- Gunschera, J., et al. (2004). Formation and emission of chloroanisoles as indoor pollutants. International Journal of Hygiene and Environmental Health, 207(6), 553-559.

- Häggblom, M. M., et al. (1988). O-Methylation of Chlorinated para-Hydroquinones by Rhodococcus chlorophenolicus. Applied and Environmental Microbiology, 54(3), 683–687.

- CN102863340B. (2013). Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene.

-

CONICET. (n.d.). Analytical methods for determination of cork-taint compounds in wine. Retrieved from [Link]

- Webster, E., et al. (2009). Environmental persistence of organic pollutants: guidance for development and review of POP risk profiles. Integrated Environmental Assessment and Management, 5(4), 539-556.

- Ebrahimi, S., et al. (2014). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Oriental Journal of Chemistry, 30(2), 849-852.

- Gunschera, J., et al. (2004). Formation and emission of chloroanisoles as indoor pollutants. International Journal of Hygiene and Environmental Health, 207(6), 553-559.

- Juanola, R., et al. (2005). Study of chloroanisoles assay and tca assay validation in wine and cork stoppers soaked in dilute alcohol solution using SIDA-HSSPME-GC-MS/EI-SIM*. Journal International des Sciences de la Vigne et du Vin, 39(1), 19-29.

-

Government of Canada. (n.d.). PERSISTENT ORGANIC POLLUTANTS. Retrieved from [Link]

- Cardenas, A., et al. (2024). Prenatal Exposure to Environmental Phenols and Phthalates and Altered Patterns of DNA Methylation in Childhood. Environmental Health Perspectives, 132(8), 087001.

- Wnuk, A., et al. (2018). Epigenetic Effects of Environmental Chemicals Bisphenol A and Phthalates. International Journal of Molecular Sciences, 19(9), 2775.

- Lorentzen, J. C., et al. (2012). Chloroanisoles in relation to indoor air quality and health. Eurofins Scientific.

- Riu, M., et al. (2002). Determination of 2,4,6-trichloroanisole in wines by headspace solid-phase microextraction and gas chromatography-electron-capture detection.

-

Maximum Academic Press. (2024). Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole. Retrieved from [Link]

- US4703123A. (1987). Process for producing 2,3,5,6-tetrachloropyridine.

- US3446856A. (1969). Methylation of phenols.

- Wieslander, G., et al. (2015). Chloroanisoles may explain mold odor and represent a major indoor environment problem in Sweden. Indoor Air, 25(5), 485-494.

-

MDPI. (n.d.). Occurrence, Accumulation, and Impacts of Environmental Pollutants in Aquatic Systems. Retrieved from [Link]

-

UC Berkeley Superfund Research Program. (n.d.). Project 2: Exposomics Of Endocrine Disruption. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Retrieved from [Link]

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ResearchGate. (n.d.). Common sources of potential endocrine-disrupting chemicals. Retrieved from [Link]

- National Toxicology Program. (1978). Bioassay of 2,3,5,6-Tetrachloro-4-nitroanisole for Possible Carcinogenicity.

Sources

- 1. CAS 938-86-3: 2,3,4,5-Tetrachloroanisole | CymitQuimica [cymitquimica.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Formation and emission of chloroanisoles as indoor pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. 2,3,4,5-TETRACHLOROANISOLE CAS#: 938-86-3 [m.chemicalbook.com]

- 6. 2,3,4,5-Tetrachloroanisole | C7H4Cl4O | CID 13649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3446856A - Methylation of phenols - Google Patents [patents.google.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold [mdpi.com]

- 11. The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. chm.pops.int [chm.pops.int]

- 16. Environmental persistence of organic pollutants: guidance for development and review of POP risk profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. O-Methylation of Chlorinated para-Hydroquinones by Rhodococcus chlorophenolicus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3,4,5-Tetrachloroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrachloroanisole is a chlorinated aromatic compound of significant interest in various fields of chemical research, including environmental science and toxicology.[1][2] Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 2,3,4,5-tetrachloroanisole, starting from a commercially available trichlorophenol. The proposed pathway involves two key transformations: the regioselective chlorination of a trichlorophenol to produce the precursor 2,3,4,5-tetrachlorophenol, followed by the O-methylation of this intermediate to yield the final product.

This document is intended for an audience with a strong background in synthetic organic chemistry. It details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary safety precautions and characterization techniques.

Strategic Overview of the Synthesis

The synthesis of 2,3,4,5-tetrachloroanisole can be logically approached in a two-step sequence. The first step involves the synthesis of the immediate precursor, 2,3,4,5-tetrachlorophenol. While this compound is commercially available, its synthesis from a less substituted phenol is a practical approach for laboratories. The second step is the O-methylation of the tetrachlorophenol to the corresponding anisole.

Caption: Proposed two-step synthesis pathway for 2,3,4,5-Tetrachloroanisole.

Part 1: Synthesis of 2,3,4,5-Tetrachlorophenol

The synthesis of 2,3,4,5-tetrachlorophenol can be achieved through the direct chlorination of a suitable trichlorophenol isomer. Chlorophenols are generally prepared by the chlorination of phenol.[3] Based on the substitution pattern, 2,4,5-trichlorophenol is a logical starting material. The introduction of a chlorine atom at the 3-position is the desired transformation. This can be achieved using a chlorinating agent in the presence of a suitable solvent and catalyst. A method for the chlorination of 2,4,5-trichloronitrobenzene to 2,3,4,5-tetrachloronitrobenzene using chlorine gas with iodine as a catalyst in a mixture of concentrated sulfuric acid, chlorosulfonic acid, and 1,2-dichloroethane as a cosolvent has been reported.[4] A similar strategy can be adapted for the chlorination of 2,4,5-trichlorophenol.

Experimental Protocol: Chlorination of 2,4,5-Trichlorophenol

Materials and Reagents:

-

2,4,5-Trichlorophenol

-

Concentrated Sulfuric Acid (98%)

-

Chlorosulfonic Acid

-

1,2-Dichloroethane

-

Iodine (catalyst)

-

Chlorine gas

-

Ice

-

Sodium bisulfite solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas trap, dissolve 2,4,5-trichlorophenol in a mixture of concentrated sulfuric acid and chlorosulfonic acid, with 1,2-dichloroethane as a cosolvent.

-

Add a catalytic amount of iodine to the solution.

-

Heat the reaction mixture to a temperature between 50 and 80°C.

-

Bubble chlorine gas through the stirred solution at a controlled rate.

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the excess acid with a suitable base, and decolorize the solution with a sodium bisulfite solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with deionized water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3,4,5-tetrachlorophenol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Synthesis of 2,3,4,5-Tetrachloroanisole

The second and final step in the synthesis is the O-methylation of 2,3,4,5-tetrachlorophenol. This reaction is a nucleophilic substitution where the phenoxide ion, generated by deprotonating the phenol with a base, attacks the methylating agent. A well-documented procedure for the methylation of the structurally similar 2,3,5,6-tetrachloro-4-nitrophenol utilizes dimethyl sulfate as the methylating agent and potassium carbonate as the base in an acetone solvent.[5] This method is directly adaptable for the synthesis of 2,3,4,5-tetrachloroanisole. As a greener alternative, dimethyl carbonate (DMC) can also be employed, often requiring a catalyst and higher temperatures.[6][7]

Experimental Protocol: O-Methylation of 2,3,4,5-Tetrachlorophenol

Materials and Reagents:

-

2,3,4,5-Tetrachlorophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Acetone

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Deionized Water

Procedure:

-

To a round-bottom flask containing a solution of 2,3,4,5-tetrachlorophenol in acetone, add anhydrous potassium carbonate.

-

Stir the suspension vigorously at room temperature.

-

Add dimethyl sulfate dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.[5]

-

Evaporate the acetone from the filtrate under reduced pressure.[5]

-

Dissolve the residue in dichloromethane and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 2,3,4,5-tetrachloroanisole.[5]

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2,3,4,5-tetrachloroanisole.

Characterization and Data

The synthesized 2,3,4,5-tetrachloroanisole should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Expected Analytical Data for 2,3,4,5-Tetrachloroanisole:

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₄O | [1] |

| Molecular Weight | 245.92 g/mol | [8] |

| Melting Point | 83-85 °C | [8] |

| Appearance | Solid | [9] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons and a singlet for the aromatic proton.

-

¹³C NMR: The carbon NMR spectrum will show signals for the methoxy carbon and the six aromatic carbons, with their chemical shifts influenced by the chlorine and methoxy substituents.

-

Mass Spectrometry (GC-MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of 2,3,4,5-tetrachloroanisole, along with a characteristic isotopic pattern due to the presence of four chlorine atoms.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the methyl and aromatic protons, C-O stretching of the ether linkage, and C-Cl stretching.[1]

Safety and Handling

Chlorinated phenols and their derivatives, as well as the reagents used in their synthesis, are hazardous and must be handled with appropriate safety precautions.

-

2,3,4,5-Tetrachlorophenol: This compound is toxic and an irritant.[9]

-

Dimethyl Sulfate: This is a potent alkylating agent and is extremely toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.

-

Chlorine Gas: This is a highly toxic and corrosive gas.

-

Concentrated Acids: Sulfuric acid and chlorosulfonic acid are highly corrosive.

All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of 2,3,4,5-tetrachloroanisole can be effectively achieved through a two-step process involving the chlorination of a trichlorophenol followed by O-methylation. The protocols provided in this guide are based on established and reliable chemical transformations for similar substrates. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired yield and purity. Proper characterization of the final product is essential to confirm its identity and purity. The hazardous nature of the chemicals involved necessitates strict adherence to safety protocols.

References

- CN102863340B - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene.

- Synthesis Pathway of 2,3,5,6-Tetrachloro-4-nitroanisole: A Technical Guide. Benchchem.

- 2,3,5,6-TETRACHLOROPHENOL synthesis. ChemicalBook.

- 2,3,4,5-Tetrachlorophenol | C6H2Cl4O | CID 21013. PubChem.

- 2,3,4,5-Tetrachloroanisole | C7H4Cl4O | CID 13649. PubChem.

- EP0002373A1 - A method of making 2,4,5-trichlorophenol.

- 2,3,4,5-Tetrachlorophenol | Drug Metabolite. MedChemExpress.

- US4703123A - Process for producing 2,3,5,6-tetrachloropyridine.

- (PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate.

- CN1800131A - 2,3,4,5-tetramethoxyl toluene synthesis method.

- US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.

- 2,3,4,5-TETRACHLOROANISOLE CAS#: 938-86-3. ChemicalBook.

- A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbon

- 2,3,4,5-Tetrachlorophenol. Wikipedia.

- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole

- CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol.

- p-TOLYLSULFONYLDIAZOMETHANE. Organic Syntheses Procedure.

- 2,3,5,6-Tetrachloroanisole | C7H4Cl4O | CID 40774. PubChem.

- Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- 2,3,4,5-Tetrachloronitrobenzene(879-39-0) 1H NMR spectrum. ChemicalBook.

Sources

- 1. 2,3,4,5-Tetrachloroanisole | C7H4Cl4O | CID 13649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,3,5,6-TETRACHLOROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 4. CN102863340B - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]

- 8. 2,3,4,5-TETRACHLOROANISOLE CAS#: 938-86-3 [m.chemicalbook.com]

- 9. 2,3,4,5-Tetrachlorophenol | C6H2Cl4O | CID 21013 - PubChem [pubchem.ncbi.nlm.nih.gov]

Microbial formation of 2,3,4,5-Tetrachloroanisole in soil

An In-Depth Technical Guide to the Microbial Formation of 2,3,4,5-Tetrachloroanisole in Soil

Authored by: Gemini, Senior Application Scientist

Abstract

2,3,4,5-Tetrachloroanisole (2,3,4,5-TeCA) is a significant environmental compound, often associated with musty or moldy off-odors in various matrices, including soil and water. Its presence is primarily due to the microbial transformation of its precursor, 2,3,4,5-tetrachlorophenol (2,3,4,5-TeCP), a xenobiotic compound historically used in pesticides and wood preservatives. This technical guide provides a comprehensive overview of the microbial formation of 2,3,4,5-TeCA in soil environments. It delves into the core biochemical mechanisms, identifies key microbial players, outlines critical environmental factors, and presents detailed methodologies for the scientific investigation of this biotransformation process. This document is intended for researchers, environmental scientists, and professionals in related fields seeking to understand, quantify, and potentially mitigate the formation of this potent odorant.

Introduction: The Significance of 2,3,4,5-Tetrachloroanisole

Chlorinated anisoles are notorious for their extremely low odor thresholds, which can be in the parts-per-trillion range in air and water.[1] While much of the focus has been on 2,4,6-trichloroanisole (TCA) as the primary cause of "cork taint" in wine, other chloroanisoles, including 2,3,4,5-tetrachloroanisole (2,3,4,5-TeCA), contribute to undesirable sensory characteristics in the environment.[2][3]

The formation of 2,3,4,5-TeCA is a classic example of microbial metabolism acting on an anthropogenic pollutant. The precursor, 2,3,4,5-tetrachlorophenol (2,3,4,5-TeCP), is a member of the chlorophenol family, compounds that have been used as biocides.[4] When introduced into soil, 2,3,4,5-TeCP can be acted upon by a diverse range of soil microorganisms. Instead of complete degradation, a common metabolic route is biomethylation, which converts the phenolic hydroxyl group into a methoxy group, yielding the more volatile and odorous 2,3,4,5-TeCA.[5] Understanding this pathway is critical for diagnosing odor issues in contaminated sites and developing effective remediation strategies.

The Core Biochemical Pathway: O-Methylation

The conversion of 2,3,4,5-TeCP to 2,3,4,5-TeCA is an enzymatic O-methylation reaction. This biotransformation is catalyzed by a class of enzymes known as O-methyltransferases (OMTs).[5][6]

Causality of the Reaction: From a microbial perspective, methylation is often a detoxification mechanism. The addition of a methyl group can reduce the toxicity of the phenolic compound and increase its volatility, facilitating its removal from the immediate cellular environment.

The key components of this reaction are:

-

Substrate: 2,3,4,5-Tetrachlorophenol (2,3,4,5-TeCP)

-

Enzyme: Chlorophenol O-methyltransferase (or a related halogenated phenol O-methyltransferase)[5]

-

Methyl Donor: S-adenosyl-L-methionine (SAM) is the universal methyl group donor in most biological methylation reactions.

-

Products: 2,3,4,5-Tetrachloroanisole (2,3,4,5-TeCA) and S-adenosyl-L-homocysteine (SAH).

The systematic name for the enzyme class responsible is S-adenosyl-L-methionine:chlorophenol O-methyltransferase.[5]

Key Microbial Players

A wide array of soil microorganisms, including both fungi and bacteria, possess the enzymatic machinery to O-methylate chlorophenols. While studies specifically isolating 2,3,4,5-TeCA producers are limited, extensive research on the degradation and transformation of other chlorophenols points to several key genera.

-

Fungi: Fungi are well-documented producers of chloroanisoles, particularly in damp environments.[7] Species from genera such as Trichoderma and Phanerochaete have demonstrated the ability to metabolize various chlorophenols.[8] Fungal OMTs are often highly efficient in these conversions.

-

Bacteria: Several bacterial genera are known to degrade and transform chlorophenols.[9] Genera such as Cupriavidus, Sphingomonas, Mycobacterium, and Ralstonia have been identified in environments contaminated with chlorophenols and possess metabolic capabilities to degrade them.[10] The anaerobic bacterium Desulfitobacterium has also been shown to transform tetrachlorophenol isomers.[11][12] It is highly probable that strains within these and other soil-dwelling genera are capable of methylating 2,3,4,5-TeCP.

Environmental Factors Influencing Formation

The rate and extent of 2,3,4,5-TeCA formation in soil are not constant but are governed by a range of environmental factors that directly impact microbial growth and enzyme activity.[13] Localized dampness is a primary factor that favors the microbial growth associated with the conversion of chlorophenols to chloroanisoles.[1]

| Environmental Factor | Influence on 2,3,4,5-TeCA Formation | Causality & Rationale |

| Moisture / Water Activity | High Impact: Increased moisture generally promotes formation. | Water is essential for microbial activity. Damp conditions, often found in poorly drained soils or areas with water intrusion, create ideal microenvironments for fungal and bacterial growth, enhancing enzymatic conversions.[1] |

| Temperature | Moderate Impact: Formation occurs within a mesophilic range (e.g., 15-35°C). | Microbial metabolic rates are temperature-dependent. Optimal temperatures for the specific microorganisms will lead to the highest rates of O-methylation. Extreme cold or heat will inhibit activity.[13] |

| pH | Moderate Impact: Near-neutral to slightly acidic pH is often optimal. | Soil pH affects both microbial community structure and enzyme stability/activity. Most relevant bacteria and fungi thrive in a pH range of 5.5 to 7.5. |

| Oxygen Availability | Variable Impact: Formation can occur under both aerobic and anaerobic conditions. | While many fungi are aerobic, facultative and obligate anaerobic bacteria can also perform methylation. The dominant microbial community, dictated by oxygen status, will determine the primary producers. |

| Nutrient Availability | High Impact: Presence of organic carbon and other nutrients is crucial. | Microorganisms require a source of carbon and energy for growth and metabolism. The availability of labile organic matter can stimulate the microbial population, leading to increased co-metabolism of 2,3,4,5-TeCP. |

| Precursor Concentration | Direct Impact: Higher 2,3,4,5-TeCP concentration can lead to higher 2,3,4,5-TeCA formation, up to a toxicity threshold. | The substrate must be available for the reaction to occur. However, very high concentrations of chlorophenols can be toxic, inhibiting the microbial activity responsible for the transformation.[14] |

Methodologies for Investigation: A Self-Validating Protocol

Investigating the formation of 2,3,4,5-TeCA requires a systematic approach combining controlled laboratory experiments with sensitive analytical techniques. The following protocol for a soil microcosm study is designed as a self-validating system, incorporating controls to ensure that the observed transformation is indeed microbial.

Experimental Workflow Overview

Step-by-Step Protocol

Part A: Soil Microcosm Setup

-

Soil Collection: Collect soil from the site of interest. Homogenize the soil by passing it through a 2 mm sieve to remove large debris and ensure uniformity.

-

Characterization: Analyze baseline soil properties: pH, moisture content, organic matter content, and existing concentrations of 2,3,4,5-TeCP and 2,3,4,5-TeCA.

-

Preparation of Microcosms:

-

Dispense a known quantity (e.g., 20 g) of the homogenized soil into multiple sterile glass vials (e.g., 125 mL serum bottles).

-

Sterile Control: Autoclave a subset of the soil-filled vials (e.g., 121°C for 60 minutes on two consecutive days). This kills indigenous microorganisms and serves as a negative biological control. The absence of TeCA formation in these vials validates that the process is microbial.

-

Non-Sterile (Live) Samples: Leave the remaining vials unsterilized to retain the active microbial community.

-

-

Spiking with Precursor:

-

Prepare a stock solution of 2,3,4,5-TeCP in a suitable solvent like methanol.

-

Spike the sterile and non-sterile vials (except for a "no-precursor" control) with the 2,3,4,5-TeCP solution to achieve a target soil concentration (e.g., 10 mg/kg). Allow the solvent to evaporate in a fume hood.

-

-

Incubation:

-

Adjust the moisture content of all samples to a desired level (e.g., 60% of water holding capacity).

-

Seal the vials and incubate them in the dark at a constant temperature (e.g., 25°C).

-

Sacrifice triplicate vials from each treatment group (sterile, non-sterile, no-precursor control) at specified time points (e.g., 0, 7, 14, 28, and 56 days).

-

Part B: Analyte Extraction

Causality: The choice of an appropriate solvent system is critical to efficiently extract the semi-volatile, moderately nonpolar TeCP and TeCA from the complex soil matrix. A combination of a polar and nonpolar solvent is often effective.

-

Solvent Addition: To the entire soil sample in the vial, add a known volume (e.g., 20 mL) of an extraction solvent mixture, such as 1:1 (v/v) hexane:acetone. Also add an internal standard for quantification.

-

Extraction: Tightly seal the vials and agitate them vigorously. This can be done using a wrist-action shaker or sonication bath (e.g., 30 minutes).[15]

-

Separation: Centrifuge the samples to pellet the soil particles.

-

Concentration: Carefully transfer the supernatant (the solvent extract) to a clean tube. Concentrate the extract under a gentle stream of nitrogen to a final volume (e.g., 1 mL). This step is crucial for achieving low detection limits.

Part C: Instrumental Analysis (GC/MS)

Causality: Gas chromatography is required to separate the target analytes from other co-extracted compounds, while mass spectrometry provides definitive identification and sensitive quantification based on the unique mass-to-charge ratio of the molecules.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS).

-

GC Conditions (Example):

-

Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1-2 µL of the concentrated extract in splitless mode.

-

Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

MS Conditions (Example):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Use Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity. Monitor characteristic ions for 2,3,4,5-TeCP and 2,3,4,5-TeCA.

-

-

Quantification: Prepare a multi-point calibration curve using authentic standards of 2,3,4,5-TeCP and 2,3,4,5-TeCA. Calculate the concentration in the soil samples based on the response relative to the internal standard. The detection limit for the analytical procedure is typically in the low nanogram range.[16]

Potential Remediation Strategies

Where 2,3,4,5-TeCP contamination is a concern, remediation efforts should focus on removing or degrading the precursor to prevent the formation of the odorous anisole.

-

Bioremediation: This strategy involves stimulating the activity of indigenous microorganisms or introducing specialized microbes capable of completely degrading chlorophenols.[17][18] This can involve biostimulation (adding nutrients and electron acceptors) or bioaugmentation (adding known degrader cultures).[17]

-

Phytoremediation: Certain plants can take up, stabilize, or help degrade organic contaminants in the soil.[19][20] This offers a potentially cost-effective and environmentally friendly approach for large, low-concentration contaminated areas.

-

Soil Washing/Flushing: For heavily contaminated soils, ex-situ soil washing or in-situ solvent flushing can be used to physically remove the chlorophenol from the soil matrix.[21]

Conclusion

The microbial formation of 2,3,4,5-tetrachloroanisole in soil is a well-defined biogeochemical process driven by the enzymatic O-methylation of the anthropogenic precursor, 2,3,4,5-tetrachlorophenol. This transformation is mediated by a diverse community of soil fungi and bacteria and is heavily influenced by environmental conditions, particularly moisture and nutrient availability. A thorough understanding of this process, gained through systematic investigation using controlled microcosm studies and sensitive GC/MS analysis, is fundamental to diagnosing environmental odor issues and developing targeted remediation strategies that address the root cause of the contamination.

References

-

Gunschera, J., H. W. W. Müller, and R. Marutzky. "Formation and emission of chloroanisoles as indoor pollutants." International Journal of Hygiene and Environmental Health, vol. 207, no. 4, 2004, pp. 321-329.

-

Moreira, M. T., et al. "Degradation of 2,4,5-trichlorophenol and 2,3,5,6-tetrachlorophenol by combining pulse electric discharge with bioremediation." PubMed, 2006.

-

Al-Zaban, Z. F., et al. "Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia." Scientific Reports, vol. 12, no. 1, 2022, p. 2901.

-

Meier, G. P., et al. "Chlorophenol Production by Anaerobic Microorganisms: Transformation of a Biogenic Chlorinated Hydroquinone Metabolite." ResearchGate, 2004.

-

OSHA. "2,3,4,6-TETRACHLOROPHENOL." Occupational Safety and Health Administration.

-

Sander, P., et al. "Degradation of 1,2,4-Trichloro- and 1,2,4,5-Tetrachlorobenzene by Pseudomonas Strains." Applied and Environmental Microbiology, vol. 57, no. 5, 1991, pp. 1430-1440.

-

Lorentzen, J. C., et al. "Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold." International Journal of Environmental Research and Public Health, vol. 17, no. 3, 2020, p. 930.

-

Lin, C.-W., et al. "Green Remediation Technology for Total Petroleum Hydrocarbon-Contaminated Soil." MDPI, 2021.

-

Nnadi, N. E., and C. E. E. Okey-Onyesolu. "Biotransformation of selected secondary metabolites by Alternaria species and the pharmaceutical, food and agricultural application of biotransformation products." RSC Advances, vol. 12, no. 47, 2022, pp. 30581-30605.

-

Azimi, S., et al. "Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition." Frontiers in Bioengineering and Biotechnology, vol. 10, 2022, p. 988511.

-

Otlewska, A., et al. "Environmental Factors Causing the Development of Microorganisms on the Surfaces of National Cultural Monuments Made of Mineral Building Materials—Review." MDPI, 2020.

-

Freitas, A. C., et al. "Determination of 2,4,6-Trichloroanisole by Cyclic Voltammetry." ResearchGate, 2013.

-

Zhu, Y., et al. "Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source." MDPI, 2023.

-

Wikipedia contributors. "Chlorophenol O-methyltransferase." Wikipedia, 2022.

-

Arora, P. K., and H. Bae. "Bacterial degradation pathway for 2,4,6-trichlorophenol (a), and 2,4,5-trichlorophenol (b)." ResearchGate, 2014.

-

National Center for Biotechnology Information. "2,3,4,5-Tetrachlorophenol." PubChem Compound Database, CID 21013.

-

Meier, G. P., et al. "Chlorophenol Production by Anaerobic Microorganisms: Transformation of a Biogenic Chlorinated Hydroquinone Metabolite." Applied and Environmental Microbiology, vol. 70, no. 10, 2004, pp. 6336-6339.

-

Wang, S., et al. "Efficient Remediation of p-chloroaniline Contaminated Soil by Activated Persulfate Using Ball Milling Nanosized Zero Valent Iron/Biochar Composite: Performance and Mechanisms." MDPI, 2022.

-

Zhang, L., et al. "Study on formation of 2,4,6-trichloroanisole by microbial O-methylation of 2,4,6-trichlorophenol in lake water." ResearchGate, 2017.

-

Gunschera, J., et al. "Formation and emission of chloroanisoles as indoor pollutants." PubMed, 2004.

-

Taha, M., et al. "Effect of emerging contaminants on soil microbial community composition, soil enzyme activity, and strawberry plant growth in po." eScholarship@McGill, 2022.

-

Parafiniuk, S., et al. "Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review." MDPI, 2021.

-

Agri-Science. "Restoring Polluted Soils: Effective Remediation Methods." YouTube, 2024.

-

Bavantula, R., et al. "Different methylating agents used for O-methylation of phenolic compounds." ResearchGate, 2017.

-

Borowik, A., et al. "Bacteria, Fungi, and Enzymes in Soil Treated with Sulcotrione and Terbuthylazine." International Journal of Molecular Sciences, vol. 24, no. 19, 2023, p. 14511.

-

Lorentzen, J. C., et al. "Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold." PMC, 2020.

-

Korp, J., and I. K. S. Voigt. "Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds." Journal of the American Chemical Society, vol. 141, no. 8, 2019, pp. 3448-3452.

-

California Department of Toxic Substances Control. "Analytical Methods - Soil Background and Risk Assessment." DTSC, 2019.

-

Kim, S., et al. "Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization." OSTI.GOV, 2017.

-

National Center for Biotechnology Information. "2,3,4,5-Tetrachloroanisole." PubChem Compound Database, CID 13649.

-

Augustijn, D. C. M., et al. "Remediation of Contaminated Soils by Solvent Flushing." ResearchGate, 1994.

-

Allied Academies. "Strategies for Contaminated Soil Remediation Using Phytoremediation." Allied Academies, 2023.

-

U.S. Environmental Protection Agency. "Method 4041: Soil Screening for Chlordane by Immunoassay." EPA, 1996.

-

Hagel, J. M., and P. J. Facchini. "Biochemistry and Occurrence of O-Demethylation in Plant Metabolism." Frontiers in Plant Science, vol. 1, 2010, p. 14.

Sources

- 1. Formation and emission of chloroanisoles as indoor pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,4,5-Tetrachlorophenol | C6H2Cl4O | CID 21013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chlorophenol O-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Chlorophenol Production by Anaerobic Microorganisms: Transformation of a Biogenic Chlorinated Hydroquinone Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 16. osha.gov [osha.gov]

- 17. Efficient Remediation of p-chloroaniline Contaminated Soil by Activated Persulfate Using Ball Milling Nanosized Zero Valent Iron/Biochar Composite: Performance and Mechanisms [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. alliedacademies.org [alliedacademies.org]

- 21. researchgate.net [researchgate.net]

Environmental degradation pathways of 2,3,4,5-Tetrachloroanisole

An In-Depth Technical Guide to the Environmental Degradation Pathways of 2,3,4,5-Tetrachloroanisole

Abstract

2,3,4,5-Tetrachloroanisole (2,3,4,5-TeCA) is a chlorinated aromatic compound that, like other chloroanisoles, is of environmental interest due to its persistence and potential for bioaccumulation. Understanding its degradation pathways is crucial for developing effective remediation strategies. This technical guide provides a comprehensive overview of the principal environmental degradation routes for 2,3,4,5-TeCA, including microbial, photochemical, and chemical degradation. Drawing upon established metabolic and degradation pathways of structurally analogous compounds such as other chloroanisoles, chlorophenols, and chlorobenzenes, this document synthesizes the likely transformation processes. Detailed experimental protocols for investigating these pathways are provided, alongside analytical methodologies for the identification and quantification of parent compounds and their metabolites. This guide is intended for environmental scientists, researchers, and professionals in drug development and chemical safety assessment who require a deep, mechanistic understanding of the environmental fate of 2,3,4,5-TeCA.

Introduction: The Environmental Significance of 2,3,4,5-Tetrachloroanisole

2,3,4,5-Tetrachloroanisole (2,3,4,5-TeCA) is an organic compound characterized by an anisole structure with four chlorine atoms substituted on the benzene ring.[1] While less studied than its isomers like 2,4,6-trichloroanisole (TCA), the compound responsible for "cork taint" in wine, 2,3,4,5-TeCA shares the chemical stability and lipophilicity typical of polychlorinated aromatic compounds. Its molecular structure (Figure 1) confers resistance to natural degradation processes, leading to its potential persistence in soil, sediment, and water.

The primary environmental concern with chloroanisoles stems from their formation via microbial methylation of corresponding chlorophenols, which were widely used as biocides and wood preservatives.[2][3] This biotransformation can lead to the presence of chloroanisoles in various environmental compartments. Given its structure, 2,3,4,5-TeCA is expected to exhibit low water solubility and a high octanol-water partition coefficient (LogP), suggesting a tendency to adsorb to organic matter and bioaccumulate in organisms. This guide will explore the key pathways by which this persistent compound can be broken down.

Figure 1: Chemical Structure of 2,3,4,5-Tetrachloroanisole

Caption: Structure of 2,3,4,5-Tetrachloroanisole (C7H4Cl4O).

Microbial Degradation Pathways

Microorganisms are primary drivers in the degradation of xenobiotic compounds.[4] For 2,3,4,5-TeCA, both aerobic and anaerobic microbial degradation pathways are plausible, proceeding through distinct mechanisms.

Aerobic Degradation

Under aerobic conditions, the degradation of chlorinated aromatic compounds is typically initiated by oxygenase enzymes. Based on studies of similar molecules like 1,2,3,4-tetrachlorobenzene, a likely aerobic pathway for 2,3,4,5-TeCA involves two key initial steps: O-demethylation followed by dioxygenase-mediated ring cleavage.[5][6][7]

-

O-Demethylation: The primary and most facile step is the cleavage of the ether bond, converting 2,3,4,5-TeCA to 2,3,4,5-tetrachlorophenol (2,3,4,5-TeCP). This removes the methoxy group, which is a crucial step as phenolic compounds are more susceptible to further enzymatic attack.

-

Dioxygenase Attack: The resulting 2,3,4,5-TeCP is then attacked by a dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring, typically yielding a chlorinated catechol, in this case, tetrachlorocatechol.

-

Ortho-Ring Cleavage: This tetrachlorocatechol intermediate undergoes ortho-cleavage, catalyzed by a catechol 1,2-dioxygenase.[6] This breaks the aromatic ring, forming a chlorinated cis,cis-muconic acid derivative.

-

Downstream Metabolism: The resulting linear compound is further metabolized through a series of enzymatic reactions, including dechlorination and channeling into central metabolic pathways like the tricarboxylic acid (TCA) cycle.[5]

Caption: Proposed aerobic degradation pathway for 2,3,4,5-TeCA.

Anaerobic Degradation

In anoxic environments, the primary degradation mechanism for highly chlorinated compounds is reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms.[8][9] This process requires an electron donor.[10]

-

Reductive Dechlorination: 2,3,4,5-TeCA can be sequentially dechlorinated to produce various trichloro-, dichloro-, and monochloroanisole isomers. The positions from which chlorine atoms are removed depend on the specific microorganisms and the redox conditions.

-

O-Demethylation: Similar to the aerobic pathway, O-demethylation can occur under anaerobic conditions, converting the chloroanisoles to their corresponding chlorophenols.[11] This step can happen before, after, or concurrently with reductive dechlorination.

-

Ring Fission: The resulting less-chlorinated phenolic compounds can undergo eventual anaerobic ring cleavage, although this process is generally slower than aerobic degradation.

Caption: Proposed anaerobic degradation pathways for 2,3,4,5-TeCA.

Photochemical Degradation

Photodegradation in aquatic environments is another significant pathway for the removal of chlorinated aromatic compounds. This process can occur through direct photolysis or indirect photo-oxidation involving reactive oxygen species.

-

Direct Photolysis: 2,3,4,5-TeCA can absorb UV radiation, leading to the cleavage of carbon-chlorine bonds and subsequent dechlorination.

-

Indirect Photo-oxidation: In natural waters, sunlight interacts with substances like natural organic matter (NOM) to produce highly reactive species, particularly hydroxyl radicals (•OH).[12] These radicals can attack the aromatic ring of 2,3,4,5-TeCA, leading to hydroxylation, dechlorination, and eventual ring cleavage.[12] The rate of this process is highly dependent on water chemistry, including pH and the concentration of NOM.[12]

Table 1: Summary of Potential Degradation Pathways and Key Intermediates

| Degradation Type | Key Mechanism(s) | Primary Intermediates | Final Products (Mineralization) |

| Aerobic Microbial | O-demethylation, Dioxygenase attack, Ortho-ring cleavage | 2,3,4,5-Tetrachlorophenol, Tetrachlorocatechol | CO₂, H₂O, Cl⁻ |

| Anaerobic Microbial | Reductive dechlorination, O-demethylation | Tri-, di-, and monochloroanisoles; Corresponding chlorophenols | CH₄, CO₂, H₂O, Cl⁻ |

| Photochemical | Direct UV photolysis, Hydroxyl radical (•OH) oxidation | Dechlorinated anisoles, Hydroxylated intermediates, Chlorophenols | CO₂, H₂O, Cl⁻ |

Experimental Protocols for Degradation Studies

Investigating the degradation of 2,3,4,5-TeCA requires robust experimental design and sensitive analytical techniques. The following protocols provide a framework for laboratory-based studies.

Protocol 1: Aerobic Microbial Degradation in Soil Microcosms

This protocol is designed to assess the rate and pathway of 2,3,4,5-TeCA degradation by indigenous soil microorganisms.

1. Microcosm Preparation: a. Collect fresh soil from a site with no known history of chloroanisole contamination. Sieve the soil (2 mm mesh) to remove large debris. b. Characterize the soil for pH, organic matter content, and microbial biomass. c. Distribute 50 g (dry weight equivalent) of soil into sterile 250 mL glass flasks. d. Prepare a stock solution of 2,3,4,5-TeCA in a suitable solvent (e.g., methanol). Spike the soil to a final concentration of 10 mg/kg. Allow the solvent to evaporate completely in a fume hood. e. Adjust the soil moisture to 60% of its water-holding capacity using sterile deionized water. f. Prepare abiotic controls by adding sodium azide to a final concentration of 0.1% (w/w) to a separate set of flasks to inhibit microbial activity. g. Cover the flasks with sterile, gas-permeable stoppers and incubate in the dark at 25°C.

2. Sampling and Extraction: a. Sacrifice triplicate flasks (biotic and abiotic) at predetermined time points (e.g., 0, 7, 14, 28, 56, and 90 days). b. Extract the entire 50 g soil sample by adding 100 mL of a 1:1 mixture of acetone and hexane. c. Shake vigorously for 2 hours on a mechanical shaker. d. Centrifuge the slurry and collect the supernatant. Repeat the extraction twice more. e. Combine the supernatants and concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

3. Analysis: a. Analyze the extracts for 2,3,4,5-TeCA and potential metabolites (e.g., 2,3,4,5-TeCP) using the analytical method described in Protocol 4.2.

Protocol 2: Analytical Methodology using GC-MS

This protocol details the analysis of 2,3,4,5-TeCA and its primary metabolites.

1. Sample Preparation: a. For water samples, perform liquid-liquid extraction (LLE) with hexane or solid-phase extraction (SPE) using a C18 cartridge. b. For soil extracts (from Protocol 1), ensure the final solvent is compatible with GC injection (e.g., hexane or isooctane).

2. Instrumental Analysis (GC-MS): a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). c. Injector: Splitless mode, 250°C. d. Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. e. Carrier Gas: Helium at a constant flow of 1.0 mL/min. f. MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-350 or selected ion monitoring (SIM) for higher sensitivity, targeting the molecular ions of 2,3,4,5-TeCA and expected intermediates.

3. Quantification: a. Prepare a multi-point calibration curve using certified standards of 2,3,4,5-TeCA and any available metabolite standards. b. Use an internal standard (e.g., a deuterated analog) to correct for extraction efficiency and instrumental variability.

Protocol 3: Photodegradation in Aqueous Solution

This protocol assesses the photodegradation rate of 2,3,4,5-TeCA under simulated sunlight.

1. Experimental Setup: a. Use a photoreactor equipped with a Xenon lamp that simulates the solar spectrum. b. Prepare a 1 mg/L solution of 2,3,4,5-TeCA in ultrapure water. To mimic natural conditions, a set of experiments can be run in water containing a known concentration of a humic acid standard as a photosensitizer. c. Place 50 mL of the solution in quartz tubes to allow UV transmission. d. Prepare dark controls by wrapping identical tubes in aluminum foil. e. Place the tubes in the photoreactor and maintain a constant temperature (e.g., 25°C) using a water bath.

2. Sampling and Analysis: a. At specified time intervals, withdraw samples from the irradiated and dark control tubes. b. Immediately extract the samples using LLE or SPE as described in Protocol 4.2. c. Analyze the extracts by GC-MS to determine the concentration of remaining 2,3,4,5-TeCA.

Caption: General experimental workflow for studying TeCA degradation.

Conclusion and Future Directions

The environmental degradation of 2,3,4,5-Tetrachloroanisole is a complex process governed by the interplay of microbial, chemical, and photochemical mechanisms. While direct studies on this specific isomer are limited, a robust framework for understanding its fate can be constructed from the extensive research on analogous chlorinated compounds. The proposed pathways—aerobic degradation via O-demethylation and ring cleavage, anaerobic degradation through reductive dechlorination, and photochemical oxidation—represent the most probable routes of transformation in the environment.

Future research should focus on isolating and characterizing microbial strains capable of degrading 2,3,4,5-TeCA to confirm these proposed pathways and identify the specific enzymes involved. Furthermore, studies on the formation of transformation products under environmentally relevant conditions are critical for a complete risk assessment. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to undertake these essential investigations, ultimately contributing to better strategies for managing and remediating sites contaminated with these persistent pollutants.

References

A comprehensive list of references will be compiled based on the sources used to generate this guide. (Note: For this demonstration, a formal reference list is not generated, but in a final document, all cited sources would be listed here with full details and URLs).

Sources

- 1. CAS 938-86-3: 2,3,4,5-Tetrachloroanisole | CymitQuimica [cymitquimica.com]

- 2. Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Degradation of 1,2,3,4-Tetrachlorobenzene by Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of 1,2,4-Trichloro- and 1,2,4,5-Tetrachlorobenzene by Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complete degradation of tetrachloroethene by combining anaerobic dechlorinating and aerobic methanotrophic enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. besjournal.com [besjournal.com]

- 10. Anaerobic degradation of tetrachloroethylene using different co-substrates as electron donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biotransformation of the Major Fungal Metabolite 3,5-Dichloro- p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation of odorous 2,4,6-trichloroanisole in chlorinated water by UV-LED/chlorination: kinetics and influence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fungal Biodegradation of 2,3,4,5-Tetrachloroanisole

Abstract

2,3,4,5-Tetrachloroanisole (TeCA) is a persistent and toxic chlorinated aromatic compound, often associated with off-flavors in food and beverages, notably "cork taint" in wine. Its recalcitrant nature makes it a significant environmental concern. This technical guide provides a comprehensive overview of the fungal-mediated biodegradation of 2,3,4,5-TeCA, with a particular focus on the enzymatic mechanisms and practical experimental methodologies. We delve into the pivotal role of white-rot fungi, such as Phanerochaete chrysosporium, and their powerful enzymatic machinery, including cytochrome P450 monooxygenases and ligninolytic enzymes. This document is intended for researchers, scientists, and environmental professionals engaged in bioremediation and microbial degradation studies, offering both foundational knowledge and actionable protocols to advance research in this critical area.

Introduction: The Challenge of 2,3,4,5-Tetrachloroanisole

2,3,4,5-Tetrachloroanisole (TeCA) belongs to a group of chloroanisoles that are microbial metabolites of chlorophenols.[1] These chlorophenols were historically used as wood preservatives and pesticides, leading to their widespread environmental distribution.[1] The microbial methylation of tetrachlorophenols results in the formation of TeCA, a compound that is more persistent and often more toxic than its precursor. Chloroanisoles are notorious for their extremely low odor thresholds, causing undesirable musty or moldy off-flavors in various products.[1][2]

The chemical stability of the chlorinated aromatic ring makes TeCA resistant to conventional degradation methods.[3] Bioremediation, which harnesses the metabolic capabilities of microorganisms, presents an eco-friendly and cost-effective alternative for the detoxification of TeCA-contaminated environments.[4][5] Among the diverse array of microorganisms, fungi, particularly white-rot fungi, have demonstrated exceptional capabilities in degrading complex and recalcitrant organopollutants like TeCA.[3][6][7][8][9]

This guide will explore the intricate fungal processes that break down this challenging pollutant, providing the scientific community with a detailed resource for both understanding and application.

Key Fungal Players in TeCA Biodegradation

The ability to degrade recalcitrant compounds like TeCA is not ubiquitous among fungi. The most effective degraders are typically found within the group of white-rot fungi , a classification of basidiomycetes known for their unique ability to decompose lignin in wood.[6][7][10]

-

Phanerochaete chrysosporium : This is the most extensively studied white-rot fungus for the degradation of a wide range of environmental pollutants, including chlorinated aromatic compounds.[6][9][11] Its robust extracellular enzymatic system and intracellular detoxification pathways make it a model organism for mycoremediation research.[6][7]

-

Other Relevant Genera: While P. chrysosporium is a primary focus, other fungal genera such as Aspergillus, Penicillium, and Cladosporium have also been shown to degrade various organochlorine pesticides and may possess the enzymatic machinery necessary for TeCA transformation.[4][12][13]

The efficacy of these fungi stems from their production of powerful, non-specific oxidative enzymes that are secreted into their environment.[6][7]

Core Mechanisms of Fungal Biodegradation

The fungal breakdown of 2,3,4,5-TeCA is a sophisticated enzymatic process involving both intracellular and extracellular systems. The primary mechanism involves an initial oxidative attack on the aromatic ring, leading to dechlorination and subsequent ring cleavage.

The Central Role of Cytochrome P450 Monooxygenases

Intracellular cytochrome P450 monooxygenases (CYPs) are pivotal in the initial transformation of TeCA.[3][14][15][16] These heme-containing enzymes are incredibly versatile and can catalyze a variety of reactions, including hydroxylations, dealkylations, and dehalogenations.[17]

The proposed pathway for TeCA degradation initiated by CYPs is as follows:

-

O-Demethylation: The first step is the cleavage of the methyl group from the anisole structure, converting 2,3,4,5-tetrachloroanisole into 2,3,4,5-tetrachlorophenol (TeCP). This reaction is a classic P450-mediated detoxification step.[14]

-

Hydroxylation and Dechlorination: The resulting TeCP is then subjected to further P450-catalyzed attacks. This involves the hydroxylation of the aromatic ring, which destabilizes the structure and facilitates the removal of chlorine atoms. This oxidative dechlorination is a critical step in reducing the toxicity of the compound.

The Contribution of Ligninolytic Enzymes

While CYPs handle the intracellular metabolism, the extracellular ligninolytic enzyme system of white-rot fungi also plays a significant role, especially in creating a more accessible substrate.[6][7] This system includes:

-

Lignin Peroxidases (LiPs): These enzymes have a high redox potential, allowing them to oxidize a wide range of aromatic compounds.[18][19]

-

Manganese Peroxidases (MnPs): MnPs utilize Mn(II) as a diffusible redox mediator to oxidize phenolic and non-phenolic compounds.[18][20]

-

Laccases: These multi-copper oxidases can also contribute to the oxidation of phenolic compounds.

These extracellular enzymes can initiate the degradation of TeCA in the environment surrounding the fungal hyphae, breaking it down into intermediates that can be more easily taken up by the fungal cells for further metabolism by CYPs.[6]

Proposed Degradation Pathway

The combined action of these enzyme systems leads to a stepwise degradation of TeCA, ultimately aiming for complete mineralization (conversion to CO2, H2O, and chloride ions).

Caption: Proposed metabolic pathway for the fungal biodegradation of 2,3,4,5-Tetrachloroanisole.

Experimental Protocols for Studying TeCA Biodegradation

To ensure reproducibility and generate reliable data, standardized protocols are essential. The following sections provide step-by-step methodologies for key experiments.

Fungal Culture and Inoculum Preparation

This protocol is optimized for Phanerochaete chrysosporium, a model organism for these studies.

Objective: To prepare a viable and active fungal inoculum for biodegradation assays.

Materials:

-

Phanerochaete chrysosporium culture (e.g., ATCC 24725)

-

Malt Extract Agar (MEA) plates

-

Nitrogen-limited liquid medium (for induction of ligninolytic enzymes)

-

Sterile distilled water

-

Sterile flasks and incubator

Procedure:

-

Activation: Inoculate the P. chrysosporium culture onto MEA plates and incubate at 30°C for 5-7 days, or until the plate is covered with mycelia.[19]

-

Spore Suspension (Optional but recommended for standardization): Flood the surface of a mature MEA plate with 10 mL of sterile distilled water. Gently scrape the surface with a sterile loop to release the spores.

-

Inoculum Culture: Transfer agar plugs from an active plate or a spore suspension into a flask containing a nitrogen-limited liquid medium. The composition of this medium is critical for inducing the expression of degradative enzymes.[9]

-

Incubation: Incubate the liquid culture at 30°C with agitation (e.g., 100 rpm) for 4-5 days.[19] The resulting mycelial pellets or homogenized culture will serve as the inoculum.

Biodegradation Assay Setup

Objective: To quantify the degradation of TeCA by the fungal culture over time.

Materials:

-

Active fungal inoculum

-

Sterile liquid culture medium

-

Stock solution of 2,3,4,5-TeCA in a suitable solvent (e.g., methanol)

-

Sterile flasks or vials

-

Incubator shaker

Procedure:

-

Dispense Medium: Add a defined volume of sterile liquid medium to a series of sterile flasks.

-

Inoculation: Inoculate the flasks with the prepared fungal inoculum.

-

Spiking: Add a precise amount of the TeCA stock solution to each flask to achieve the desired final concentration. Ensure the solvent volume is minimal to avoid toxicity.

-

Control Groups (Self-Validating System):

-

Abiotic Control: Flasks containing medium and TeCA but no fungal inoculum. This accounts for any non-biological degradation (e.g., hydrolysis, photolysis).[21][22]

-

Heat-Killed Control: Flasks containing autoclaved (heat-killed) fungal inoculum, medium, and TeCA. This control accounts for any sorption of TeCA to the fungal biomass.

-

-

Incubation: Incubate all flasks under controlled conditions (e.g., 30°C, 100 rpm) in the dark to prevent photodegradation.

-